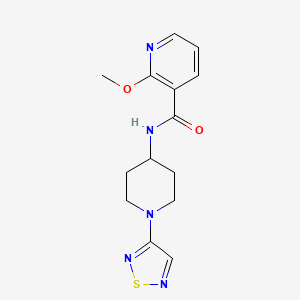

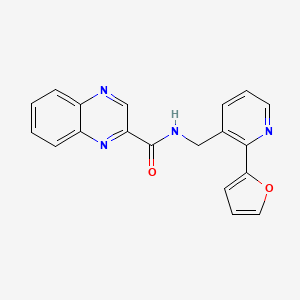

![molecular formula C21H23N3O4 B2818085 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1705797-40-5](/img/structure/B2818085.png)

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperazine ring. The exact structure would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the pyridin-2-yloxy group could make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Orthogonal Protection Strategy for Synthesis : Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as orthogonally protected piperazines for creating a variety of 2-substituted piperazines. This process yields derivatives like 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines (Clark & Elbaum, 2007).

Biological Applications

P2Y12 Antagonists for Platelet Aggregation : Piperazinyl glutamate pyridines, discovered through Polymer-assisted solution-phase parallel library synthesis, act as potent P2Y12 antagonists. They exhibit significant inhibition of platelet aggregation, with compound modifications enhancing pharmacokinetic and physiochemical properties (Parlow et al., 2010).

Metabolism in Antidepressants : The novel antidepressant Lu AA21004, metabolized in vitro to various derivatives, involves enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This metabolism process results in compounds such as 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443) (Hvenegaard et al., 2012).

Antimicrobial and Antioxidant Activities : Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives demonstrate significant antimicrobial activity against various bacterial and fungal strains. Some derivatives also show moderate antioxidant activities, highlighting their potential in pharmacological applications (Mallesha & Mohana, 2011).

Chemical and Pharmacological Synthesis

Novel Fluoroquinolones for Tuberculosis : Synthesis of novel fluoroquinolones, including 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, has shown promising in vivo activity against Mycobacterium tuberculosis H37Rv in mice (Shindikar & Viswanathan, 2005).

Synthesis of Antimicrobial Pyridine Derivatives : Synthesis and antimicrobial studies of new pyridine derivatives, involving the reaction of 2-chloropyridine-3-carboxylic acid with piperazine and 4-methoxyphenylpiperazine, have been conducted, revealing considerable antibacterial activity (Patel & Agravat, 2009).

Novel Piperidine Derivatives : The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity, with potential applications in the treatment of dementia (Sugimoto et al., 1990).

HIV-1 Reverse Transcriptase Inhibitors : Bis(heteroaryl)piperazines (BHAPs), analogues of U-80493E, have been synthesized and evaluated for their potency against HIV-1 reverse transcriptase, demonstrating significant inhibitory effects (Romero et al., 1994).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

oxolan-2-yl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-3,5-6,8-9,15,18H,4,7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAIKGCSWLSORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2818009.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2818012.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2818013.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid](/img/structure/B2818016.png)

![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-[(5-Phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2818019.png)

![Lithium;2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2818022.png)

![(1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B2818023.png)